molecular formula C13H15F3N2O2 B15116404 4-hydroxy-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide

4-hydroxy-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide

Katalognummer: B15116404
Molekulargewicht: 288.27 g/mol
InChI-Schlüssel: ZIYMNUIZMRRDRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-hydroxy-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide is a compound that features a trifluoromethyl group, which is known for its significant impact on the pharmacological properties of molecules

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide typically involves the reaction of 4-hydroxy-piperidine with 2-(trifluoromethyl)benzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, automated systems for adding reagents, and more efficient purification techniques to handle the increased volume of material.

Analyse Chemischer Reaktionen

Types of Reactions

4-hydroxy-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction would regenerate the hydroxyl group.

Wissenschaftliche Forschungsanwendungen

4-hydroxy-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used to study the effects of trifluoromethyl groups on biological systems.

    Industry: It can be used in the production of agrochemicals and other industrial products.

Wirkmechanismus

The mechanism of action of 4-hydroxy-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to its target, leading to increased potency and efficacy. The exact molecular targets and pathways involved would depend on the specific application of the compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-hydroxy-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of both a hydroxyl group and a trifluoromethyl group can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C13H15F3N2O2

Molekulargewicht

288.27 g/mol

IUPAC-Name

4-hydroxy-N-[2-(trifluoromethyl)phenyl]piperidine-1-carboxamide

InChI

InChI=1S/C13H15F3N2O2/c14-13(15,16)10-3-1-2-4-11(10)17-12(20)18-7-5-9(19)6-8-18/h1-4,9,19H,5-8H2,(H,17,20)

InChI-Schlüssel

ZIYMNUIZMRRDRC-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1O)C(=O)NC2=CC=CC=C2C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.